Introduction: The Strategic Importance of the Dichloro-Indazole Scaffold
Introduction: The Strategic Importance of the Dichloro-Indazole Scaffold
An In-depth Technical Guide to 6,7-Dichloro-1H-indazole: Properties, Synthesis, and Reactivity for the Research Scientist
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are foundational to a multitude of therapeutic agents, demonstrating a wide spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form compared to the 2H-indazole isomer.[3][4]
Within this important class of molecules, 6,7-Dichloro-1H-indazole (CAS No: 72521-01-8) emerges as a particularly valuable synthetic intermediate. The presence of two chlorine atoms on the benzene ring significantly modulates the electronic properties of the scaffold and provides specific steric constraints. These halogen atoms can serve as synthetic handles for further functionalization via cross-coupling reactions or influence intermolecular interactions, such as halogen bonding, within a biological target's active site.[5] This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, and key reactivity patterns of 6,7-Dichloro-1H-indazole, providing a technical foundation for its effective use in drug discovery and materials science.
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and spectroscopic properties of a building block is critical for experimental design, from reaction setup to purification and characterization.
Physicochemical Data
The properties of 6,7-Dichloro-1H-indazole are summarized in the table below. Its low aqueous solubility is a key consideration for biological assays and formulation studies.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | [1] |
| Molecular Weight | 187.03 g/mol | [6] |
| CAS Number | 72521-01-8 | [7] |
| Appearance | Tan Solid | |
| Melting Point | 180.9 - 182.5 °C | |
| Aqueous Solubility | 0.077 g/L (calculated at 25°C) | [1] |
| XlogP (predicted) | 2.8 | [6] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons (on C3, C4, and C5) and the N-H proton. The N-H proton signal is typically broad and can be found far downfield (>10 ppm), with its chemical shift being highly dependent on the solvent and concentration.[8]
-
¹³C NMR: The spectrum will display seven distinct carbon signals corresponding to the molecular formula.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Predicted values for common adducts are available.[6]
Part 2: Synthesis of the 6,7-Dichloro-1H-indazole Core
The construction of the indazole ring system can be achieved through various methods, often involving the cyclization of a suitably substituted aniline or phenylhydrazine derivative.[9] A common and effective strategy for preparing substituted indazoles is the reaction of a hydrazine with an ortho-fluoro carbonyl compound.[10]
Conceptual Synthesis Workflow
The logical pathway to 6,7-Dichloro-1H-indazole involves the cyclization of a precursor derived from a dichlorinated acetophenone. This approach leverages commercially available starting materials and a reliable ring-forming reaction.
Caption: Conceptual synthesis of 6,7-Dichloro-1H-indazole.
Experimental Protocol: Synthesis via Dichloroacetophenone
This protocol is adapted from established methods for synthesizing fluorinated indazoles and represents a robust approach.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2',3'-dichloroacetophenone (1.0 equiv) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (3.0-5.0 equiv) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 6,7-Dichloro-1H-indazole.
Part 3: Chemical Reactivity and Derivatization
The synthetic utility of 6,7-Dichloro-1H-indazole lies in its reactivity, which allows for the introduction of diverse functional groups. The most critical reaction for derivatization is the alkylation of the pyrazole nitrogen.
The Challenge of N-Alkylation Regioselectivity
Direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, which can be challenging to separate and reduces the overall yield of the desired isomer.[11][12] The regiochemical outcome is a delicate balance of steric effects, electronic properties, and reaction conditions (base, solvent, counter-ion).[13][14]
-
Thermodynamic vs. Kinetic Control: The 1H-tautomer is thermodynamically more stable.[3] Reactions that allow for equilibration can favor the N1 product.[15]
-
Steric Hindrance: The chlorine atom at the C7 position provides significant steric bulk around the N1 position. This can, under certain conditions, favor alkylation at the more accessible N2 position.
-
Base and Solvent Effects: The choice of base and solvent is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) are known to strongly favor N1-alkylation for many indazole systems.[12][14] This is often attributed to the formation of a sodium-chelated intermediate that blocks the N2 position.[14] In contrast, bases like potassium carbonate in polar aprotic solvents like DMF can lead to mixtures.[14]
Caption: Competing pathways in the N-alkylation of indazoles.
Protocol for Regioselective N1-Alkylation
This protocol is designed to favor the formation of the N1-alkylated product, a common goal in medicinal chemistry.[12][14]
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 6,7-Dichloro-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., an alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor for completion by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.
C3-Position Functionalization
The C3 position of the indazole ring is also a key site for derivatization. Halogenation (e.g., iodination or bromination) at this position introduces a versatile handle for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl groups.[16]
Part 4: Applications and Significance in Drug Discovery
6,7-Dichloro-1H-indazole is primarily valued as a building block for more complex, biologically active molecules.[1] The dichloro-substitution pattern is crucial in several classes of inhibitors.
-
Kinase Inhibitors: Dichlorinated aromatic scaffolds are frequently found in kinase inhibitors, where the chlorine atoms can form specific halogen bonds within the ATP-binding site, enhancing potency and selectivity.[5] The indazole core serves as a rigid scaffold to correctly orient pharmacophoric features.
-
Anticancer Agents: In one documented application, ligands derived from 6,7-Dichloro-1H-indazole have been used to create novel ruthenium(II/III) complexes. These complexes demonstrated significant in vitro anticancer activity against resistant lung cancer cell lines, highlighting the potential of this scaffold in overcoming drug resistance.[1]
-
Potassium Channel Modulators: The closely related oxidized analog, 6,7-dichloro-1H-indole-2,3-dione, is a precursor to a potent activator of KCa potassium channels.[5] This suggests that the 6,7-dichloro-indazole scaffold could be explored for developing novel modulators of these channels, which are therapeutic targets for conditions like hypertension and autoimmune diseases.[5]
Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 6,7-Dichloro-1H-indazole.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Avoid strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
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